molecular formula C13H19N3O4S2 B2655320 N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058398-81-4

N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2655320
CAS No.: 1058398-81-4
M. Wt: 345.43
InChI Key: PMGLCTGGKVQGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Derivative: Starting with a thiophene ring, functional groups are introduced through reactions such as halogenation, nitration, or sulfonation.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

    Final Coupling: The final step involves coupling the thiophene derivative with the piperidine derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of piperidine are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry studies may investigate this compound for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of “N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(methylcarbamoyl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
  • N-(3-(methylcarbamoyl)benzyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Uniqueness

The uniqueness of “N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” lies in its specific functional groups and their arrangement, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S2/c1-14-12(18)10-5-7-21-13(10)15-11(17)9-4-3-6-16(8-9)22(2,19)20/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGLCTGGKVQGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.